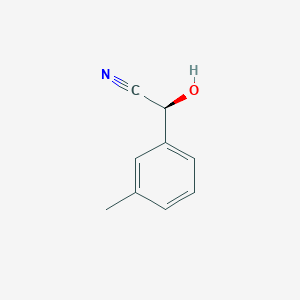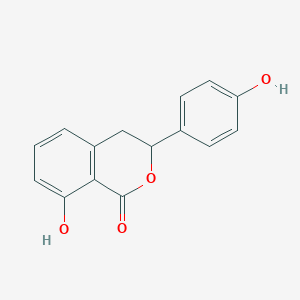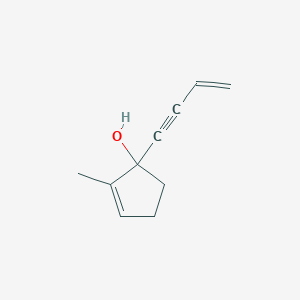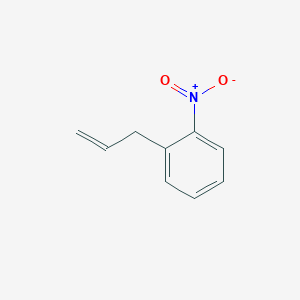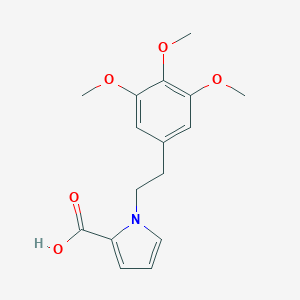
Peyonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peyonine is a naturally occurring alkaloid that has been found in several plant species, including Peganum harmala and Peganum nigellastrum. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
Peyonine has been studied extensively for its potential applications in medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Peyonine has also been shown to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of peyonine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that peyonine may act by inducing apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Peyonine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. Peyonine has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, peyonine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Peyonine has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. Peyonine is also relatively stable and has a long shelf life. However, there are also some limitations to using peyonine in lab experiments. It can be difficult to obtain pure peyonine, and the synthesis process can be time-consuming and expensive. In addition, the mechanism of action of peyonine is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on peyonine. One area of interest is the development of new drugs based on the structure of peyonine. Another area of research is the study of peyonine's potential applications in agriculture, such as its use as a natural pesticide. Finally, further research is needed to fully understand the mechanism of action of peyonine and its potential applications in medicine.
Conclusion
In conclusion, peyonine is a naturally occurring alkaloid with potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of peyonine and to develop new applications for this compound.
Méthodes De Synthèse
Peyonine can be synthesized from harmine, which is another alkaloid found in Peganum harmala. The synthesis process involves the reduction of harmine using sodium borohydride in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure peyonine.
Propriétés
Numéro CAS |
19717-25-0 |
|---|---|
Nom du produit |
Peyonine |
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
1-[2-(3,4,5-trimethoxyphenyl)ethyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-20-13-9-11(10-14(21-2)15(13)22-3)6-8-17-7-4-5-12(17)16(18)19/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,19) |
Clé InChI |
DDYNENGLSGKEPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
melting_point |
132.0 °C |
Autres numéros CAS |
19717-25-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



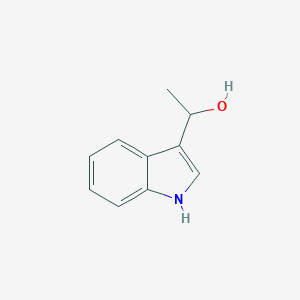
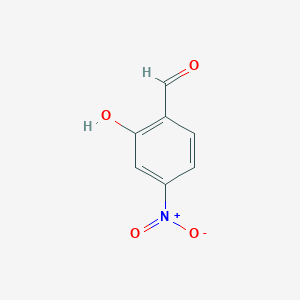
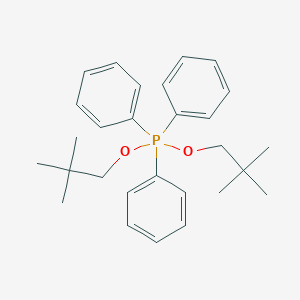
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
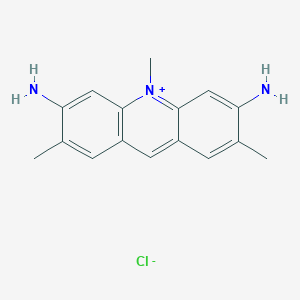
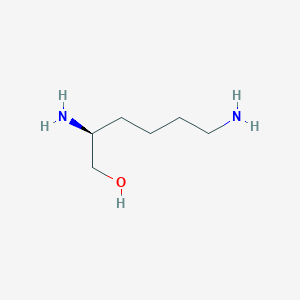
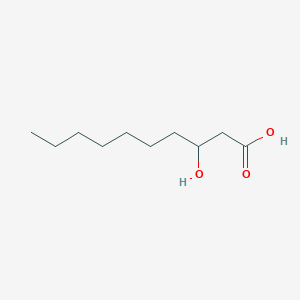
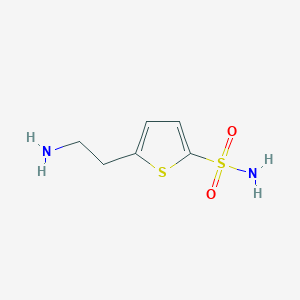
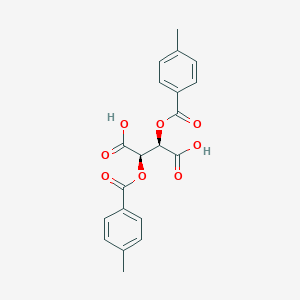
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
